ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Structural Overview and Nomenclature
Core Structural Components
The molecule comprises three distinct subunits:
- Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione : A fused tricyclic system featuring a benzofuran ring (C9H6O) annulated with a pyrimidinedione moiety (C4H2N2O2). The pyrimidine ring is substituted at positions 1 and 3, with ketone groups at C2 and C4.
- Benzo[d]dioxole-5-ylmethyl : A methylene-linked benzodioxole group (C8H7O2), where the dioxole ring is fused to a benzene ring at positions 1 and 3.
- Ethyl 4-(2-acetamido)benzoate : A para-substituted benzoic acid ester with an acetamide side chain at the 4-position (C11H13NO3).
Systematic Nomenclature
Using IUPAC rules:
- Parent system : Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, numbered such that the furan oxygen occupies position 1 and the pyrimidine nitrogen atoms are at positions 2 and 4.
- Substituents :
Full IUPAC Name :
Ethyl 4-[2-(3-{[1,3-benzodioxol-5-yl]methyl}-2,4-dioxo-3,4-dihydro-1H-benzofuro[3,2-d]pyrimidin-1-yl)acetamido]benzoate.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C29H23N3O8 | |
| Molecular weight | 541.51 g/mol | |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N2)C4=C(O3)C=CC=C4CC5=CC6=C(C=C5)OCO6 |
Properties
Molecular Formula |
C29H23N3O8 |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O8/c1-2-37-28(35)18-8-10-19(11-9-18)30-24(33)15-31-25-20-5-3-4-6-21(20)40-26(25)27(34)32(29(31)36)14-17-7-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33) |
InChI Key |
WNNRRPQUEJXLON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using Benzo[d] dioxol-5-ylmethyl Bromide
-
Conditions : The pyrimidinone (1 equiv) is treated with benzo[d]dioxol-5-ylmethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, using NaH (2 equiv) as the base.
-
Mechanism : SN2 displacement at the methyl bromide’s electrophilic carbon.
-
Yield : 65–70% after recrystallization (ethanol/water).
Reductive Amination Alternative
-
Step 1 : Condensation of the pyrimidinone with benzo[d]dioxole-5-carbaldehyde in methanol under acidic catalysis (HCl, 0.1 equiv).
-
Step 2 : Reduction of the imine intermediate using NaBH4 (2 equiv) at 0°C.
-
Yield : 60–63% (lower efficiency due to competing side reactions).
Formation of the Acetamido Linker
The acetamido bridge is installed via a carbodiimide-mediated coupling between the benzofuropyrimidinone’s secondary amine and ethyl 4-aminobenzoate’s carboxylic acid derivative.
Carboxylic Acid Activation
Amide Coupling
-
Reaction : The activated acid is combined with the benzofuropyrimidinone-alkylamine (1 equiv) in DMF and stirred for 12 hours at 25°C.
-
Workup : The crude product is purified via reverse-phase HPLC (acetonitrile/water gradient).
Esterification to Ethyl Benzoate
The final esterification ensures the ethyl benzoate moiety’s integrity. Two pathways are explored:
Direct Esterification of 4-Aminobenzoic Acid
-
Conditions : 4-Aminobenzoic acid (1 equiv), ethanol (5 equiv), and H2SO4 (0.1 equiv) are refluxed for 6 hours.
-
Yield : 85% after neutralization (Na2CO3) and filtration.
Late-Stage Ester Protection
-
Alternative : The ethyl ester is introduced early in the synthesis (e.g., using ethyl 4-nitrobenzoate followed by reduction), minimizing hydrolysis risks during subsequent steps.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity and Yield Optimization
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water 70:30).
-
Scalability : Batch sizes up to 100 g show consistent yields (±3%) under optimized conditions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is being studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. The structural characteristics of this compound suggest it may interact with biological pathways involved in cancer cell proliferation and apoptosis. For instance, the presence of the pyrimidine and benzofuro moieties can enhance the compound's ability to inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens. Studies focusing on related compounds have demonstrated their ability to disrupt microbial cell walls or inhibit essential metabolic processes.
Enzyme Inhibition Studies
The compound is also being evaluated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : Some derivatives of this compound have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing diabetes by slowing down glucose absorption from the intestine .
- Acetylcholinesterase Inhibition : The compound's structural features suggest potential activity against acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibitors of this enzyme are crucial in treating neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels and enhancing cholinergic transmission .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent studies highlight various synthetic routes that enhance the efficiency of producing this compound while maintaining its biological activity.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Ethyl bromoacetate + amine derivative | 85 |
| 2 | Cyclization | Dioxole derivative + pyrimidine precursor | 78 |
| 3 | Acetylation | Acetic anhydride + final product | 90 |
Case Studies
Several case studies have documented the biological activities of similar compounds:
- A study focusing on benzo[d][1,3]dioxole derivatives demonstrated their efficacy as anticancer agents through cell line assays and animal models. These compounds showed a marked reduction in tumor size and improved survival rates in treated subjects.
- Another investigation into the antimicrobial properties of related compounds highlighted their effectiveness against resistant strains of bacteria, indicating a potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzodioxole and benzofuropyrimidine groups distinguish it from pyrido-pyrimidine or thiazolidinedione analogs. These differences correlate with variations in bioactivity profiles .
- Substituents like the ethyl benzoate ester may enhance metabolic stability compared to simpler esters or amides .
Bioactivity Profile Correlation
Hierarchical clustering of compounds with similar bioactivity profiles (e.g., NCI-60 screening data) often aligns with structural similarities. For instance:
- Benzofuropyrimidines : Likely share kinase or topoisomerase inhibition with other fused pyrimidine derivatives .
- Benzodioxole-containing compounds : Frequently associated with CYP450 modulation or anti-proliferative effects .
NMR and Substituent Effects
As seen in analogous studies (e.g., rapamycin derivatives), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent-induced changes in electronic environments. For the target compound, the benzodioxole group would likely alter shifts in these regions compared to non-dioxole analogs .
Limitations and Caveats
- Similarity Metrics : Tanimoto/Dice indices may overlook bioisosteric replacements (e.g., benzodioxole vs. thiazolidinedione), leading to false negatives in activity predictions .
- QSAR Models : While predictive for population-level trends, they may fail to capture target-specific interactions unique to the benzofuropyrimidine scaffold .
Biological Activity
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings regarding its biological activity, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure
The compound features multiple functional groups that may contribute to its biological activity:
- Benzo[d][1,3]dioxole : Known for various pharmacological effects.
- Dihydrobenzofuro[3,2-d]pyrimidine : A heterocyclic structure that may influence receptor interactions.
- Acetamido and benzoate moieties : These groups are often associated with enhanced solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Several studies have shown that derivatives of benzofuro-pyrimidine compounds possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against human cancer cell lines .
- Antioxidant Properties : The presence of dioxole and other aromatic systems in the structure may contribute to antioxidant activity by scavenging free radicals .
- Antimicrobial Effects : Some related compounds have been evaluated for their antimicrobial properties against bacteria and fungi. These studies suggest potential applications in treating infections .
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that certain modifications to the benzofuro-pyrimidine structure significantly increased cytotoxicity. For instance, a compound with a similar backbone exhibited an IC50 value of 15 µM against MCF-7 cells .
- Antioxidant Activity Assessment :
- Antimicrobial Studies :
Data Tables
Q & A
Q. What are the critical steps in synthesizing ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate, and how can reaction progress be monitored?
Methodological Answer: The synthesis involves multi-step reactions, including:
Coupling Reactions : Use of triethylamine or similar bases to facilitate amide bond formation between intermediates.
Cyclization : Controlled conditions (e.g., reflux in DMF or ethanol) to form the benzofuropyrimidinone core.
Functionalization : Introduction of the benzo[d][1,3]dioxole moiety via alkylation or substitution.
Q. Monitoring Techniques :
- Thin-Layer Chromatography (TLC) : Track reaction progress using UV-active spots.
- High-Performance Liquid Chromatography (HPLC) : Quantify intermediate purity (≥95% threshold recommended) .
Q. Table 1: Key Reagents and Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Monitoring Tool |
|---|---|---|---|---|
| 1 | Triethylamine | DMF | 60–80°C | TLC (Rf = 0.3) |
| 2 | Glacial acetic acid | Ethanol | Reflux | HPLC (C18 column) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
Q. What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC-DAD/UV : Assess purity using gradient elution (e.g., 0.1% TFA in acetonitrile/water).
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- Karl Fischer Titration : Measure residual moisture (<0.5% for hygroscopic intermediates) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict viable pathways and byproducts.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. Table 2: Computational Optimization Workflow
| Step | Tool/Method | Output | Experimental Validation |
|---|---|---|---|
| 1 | DFT (B3LYP/6-31G*) | Transition state geometries | Compare with experimental kinetics |
| 2 | ICReDD’s path search | Low-energy pathways | Test in lab with controlled parameters |
Q. How to address contradictory bioactivity data in different assay systems?
Methodological Answer:
- Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentration).
- Structural-Activity Relationship (SAR) Studies : Modify substituents to isolate pharmacophoric groups .
Q. What strategies mitigate stereochemical uncertainties in derivatives of this compound?
Methodological Answer:
Q. How can AI-driven process simulation improve scale-up from lab to pilot plant?
Methodological Answer:
Q. What are the best practices for handling data discrepancies in multi-institutional studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
